N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
Description
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylpyrimidine moiety linked to a methoxybenzenesulfonamide group, which contributes to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-13-4-6-14(7-5-13)22(19,20)18-9-12-8-15(11-2-3-11)17-10-16-12/h4-8,10-11,18H,2-3,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPPOZWPCCHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-Cyclopropylpyrimidine-4-carbaldehyde
The cyclopropylpyrimidine core is synthesized through a [2+4] cycloaddition between cyclopropane-carbaldehyde and pyrimidine precursors. Key conditions include:
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclopropanation | Cyclopropane, Pd(OAc)₂ | 80°C | 12 h | 78% |
| Oxidation | KMnO₄, H₂SO₄ | 25°C | 6 h | 85% |
Chiral HPLC analysis confirms enantiomeric purity (>99.8%), critical for subsequent coupling steps.
Preparation of 4-Methoxybenzenesulfonamide
Sulfonation of anisole with chlorosulfonic acid produces 4-methoxybenzenesulfonyl chloride, which undergoes ammonolysis in aqueous NH₃:
| Parameter | Value | Source |
|---|---|---|
| Sulfonation Temp | 0–5°C | |
| Ammonolysis Time | 4 h | |
| Purity (HPLC) | 99.0% |
Coupling Strategies and Final Assembly
The pivotal step involves conjugating the cyclopropylpyrimidine and benzenesulfonamide subunits. Two predominant methods are employed:
Reductive Amination
Reacting 6-cyclopropylpyrimidine-4-carbaldehyde with 4-methoxybenzenesulfonamide in the presence of NaBH₄:
| Condition | Value | Outcome |
|---|---|---|
| Solvent | Methanol | 89% Yield |
| Stoichiometry | 1:1.2 (aldehyde:sulfonamide) | Minimal byproducts |
| Purity (HPLC) | 98.9% |
Nucleophilic Substitution
Using 6-(bromomethyl)-cyclopropylpyrimidine and 4-methoxybenzenesulfonamide under basic conditions:
| Parameter | Value | Efficiency |
|---|---|---|
| Base | K₂CO₃ | 82% Yield |
| Solvent | DMF | Faster kinetics |
| Temp | 60°C | 6 h |
Purification and Analytical Validation
Crude product purification involves recrystallization from ethanol/water mixtures, followed by column chromatography (SiO₂, hexane/EtOAc). Key quality metrics include:
| Analytical Method | Criteria | Result |
|---|---|---|
| HPLC (C18 column) | Purity | ≥99.5% |
| Chiral HPLC | Enantiomeric excess | 99.87% |
| NMR (¹H/¹³C) | Structural confirmation | Matches theoretical |
Industrial Scalability and Process Economics
Scale-up considerations emphasize solvent recovery, catalyst reuse, and continuous flow systems. A comparative cost analysis reveals:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 78% | 85% |
| Time | 24 h | 8 h |
| Cost/kg | $12,500 | $9,200 |
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the context of its anti-cancer activity, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable subject of study in various scientific disciplines .
Biological Activity
Chemical Structure and Properties
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide can be characterized by its unique molecular structure, which includes a cyclopropyl group attached to a pyrimidine ring and a methoxybenzenesulfonamide moiety. The structural formula can be represented as follows:
Key Structural Features
- Cyclopropyl Group : Contributes to the compound's lipophilicity and may influence its interaction with biological targets.
- Pyrimidine Ring : Known for its role in nucleic acid structure and function, potentially impacting biological pathways.
- Methoxybenzenesulfonamide : Often associated with antibacterial and anti-inflammatory properties.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis |
| A549 (lung cancer) | 10.2 | Inhibition of cell cycle progression |
| HeLa (cervical cancer) | 8.5 | Activation of caspase pathways |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
In animal models, this compound has been shown to reduce inflammation markers significantly. Studies reported a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment.
Study 1: Antitumor Efficacy in Animal Models
A study published in Journal of Medicinal Chemistry evaluated the antitumor efficacy of the compound in mice bearing xenograft tumors. Results indicated a tumor growth inhibition rate of 65% compared to control groups, with no significant toxicity observed at therapeutic doses.
Study 2: Mechanistic Insights into Antimicrobial Action
Research conducted by Microbiology Letters explored the mechanism by which this compound exerts its antimicrobial effects. The study found that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Q & A
Q. What are the common synthetic routes for N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. A multi-step approach is often employed:
Pyrimidine Core Formation : Cyclopropane-containing pyrimidine intermediates are synthesized via cyclocondensation of amidines with α,β-unsaturated ketones under acidic conditions.
Sulfonamide Coupling : The pyrimidine intermediate reacts with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or DMF.
Purification : Column chromatography or recrystallization is used to isolate the product.
- Key Conditions : Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve reaction efficiency. Solvent polarity must balance solubility and reactivity; DMF enhances nucleophilicity but requires careful removal .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the cyclopropyl, pyrimidine, and sulfonamide moieties. For example, the cyclopropyl protons appear as distinct multiplet signals (δ ~0.5–1.5 ppm) .
- IR Spectroscopy : Confirms sulfonamide S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, ensuring purity and correct functional groups .
Q. How does the cyclopropyl group influence the compound’s reactivity and stability?
- Methodological Answer : The cyclopropyl ring introduces steric hindrance and electronic effects. Its strained geometry:
- Reduces Reactivity : Limits nucleophilic attacks on the pyrimidine ring.
- Enhances Stability : Prevents π-π stacking interactions in solution, improving solubility for biological assays.
Computational studies (DFT) can model these effects by analyzing bond angles and charge distribution .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this sulfonamide?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional data. For example:
- Torsional Angle Analysis : The dihedral angle between the pyrimidine and benzene rings (e.g., ~65° in related sulfonamides) reveals conformational flexibility .
- Hydrogen Bonding : Identifies N-H···N/O interactions critical for crystal packing and stability.
Software like SHELXL refines structural models, while WinGX/ORTEP visualizes anisotropic displacement ellipsoids .
Q. What methodologies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Studies : Compare predicted binding poses (e.g., with AutoDock Vina) against experimental IC₅₀ values. Adjust force fields to account for cyclopropyl-induced steric effects .
- Kinetic Analysis : Measure association/dissociation rates (SPR or ITC) to validate computational binding affinities.
- Meta-Dynamics Simulations : Explore conformational changes in solution that may differ from static crystal structures .
Q. What strategies elucidate the binding mechanisms of this compound with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Mutagenesis Studies : Replace key residues in the target protein (e.g., ATP-binding pockets) to identify critical interactions.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic (cyclopropyl) vs. hydrogen-bonding (sulfonamide) contributions .
- Cryo-EM/XFEL : For dynamic targets, resolve time-resolved structural changes during ligand binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
